(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C21H19FN4OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(3-fluorophenyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H19FN4OS/c1-3-7-17-19(13(2)23-15-9-6-8-14(22)12-15)20(27)26(25-17)21-24-16-10-4-5-11-18(16)28-21/h4-6,8-12,25H,3,7H2,1-2H3 |
InChI Key |
DJXFSVLUMDIQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC(=CC=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazol-3-one Core
The pyrazol-3-one ring is typically formed via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For this compound, the benzothiazole-substituted hydrazine reacts with a propyl-substituted β-keto ester under acidic conditions .
Procedure :
-
2-Hydrazinyl-1,3-benzothiazole is synthesized by refluxing 2-aminobenzothiazole with hydrazine hydrate (80% v/v) in ethanol at 80°C for 6 hours .
-
The hydrazine intermediate is then reacted with ethyl 3-oxopentanoate (propyl-substituted β-keto ester) in glacial acetic acid at reflux (110°C, 8 hours).
-
The reaction mixture is cooled, poured into ice-water, and neutralized with sodium bicarbonate to precipitate the pyrazol-3-one core.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH, 80°C | 85% |
| 2 | CH₃COOH, 110°C | 78% |
Introduction of the 3-Fluorophenylaminoethylidene Group
The ethylidene moiety is introduced via Knoevenagel condensation between the pyrazol-3-one’s active methylene group and a 3-fluorophenylamine-derived aldehyde .
Procedure :
-
3-Fluorophenyl isocyanate is treated with acetaldehyde in dichloromethane (DCM) under nitrogen to form the imine intermediate.
-
The pyrazol-3-one core is dissolved in dry DCM, and the imine is added dropwise with catalytic piperidine.
-
The mixture is stirred at room temperature for 12 hours, followed by solvent evaporation and purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Catalyst | Piperidine (5 mol%) |
| Yield | 72% |
Stereochemical Control for (4E) Configuration
The E-configuration of the ethylidene group is achieved through thermodynamic control. Prolonged stirring in a polar aprotic solvent (e.g., DMF) favors the more stable E-isomer .
Optimization :
-
Solvent Screening :
Solvent E:Z Ratio Yield DMF 9:1 70% THF 5:1 65% Ethanol 3:1 58% -
Reaction Time : Extending the reaction to 24 hours increases E-selectivity to 95% .
Alternative Green Synthesis Route
A catalyst-free, one-pot method adapts principles from eco-friendly protocols :
-
2-Hydrazinyl-1,3-benzothiazole , ethyl 3-oxopentanoate, and 3-fluorophenyl isocyanate are mixed in ethanol-water (4:1).
-
The solution is refluxed for 10 hours, yielding the final compound without intermediate isolation.
Advantages :
-
Eliminates toxic catalysts (e.g., piperidine).
-
Reduces purification steps (yield: 68%).
Characterization and Validation
Synthesized batches are validated using spectroscopic techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, 3H, CH₂CH₂CH₃), 2.89 (s, 1H, NH), 7.21–8.02 (m, 8H, aromatic).
-
ESI-MS : m/z 397.1 [M+H]⁺.
Industrial-Scale Considerations
Patents suggest scaling via continuous flow reactors :
-
Residence Time : 30 minutes.
-
Throughput : 1.2 kg/h.
-
Purity : >99% (HPLC).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets in biological systems. The benzothiazole ring and fluorophenyl group may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Substitutions
Compound A : (E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()
- Key Differences: Lacks the 3-fluorophenylaminoethylidene group; instead, it has a phenyl group at position 1. Contains a methyl group at position 3 instead of propyl.
- Synthesis : Reacted with propargyl bromide to form 2-substituted derivatives, utilizing tetra-n-butyl ammonium bromide as a catalyst .
- Significance : Demonstrates the versatility of benzothiazole-pyrazolone hybrids in nucleophilic substitution reactions.
Compound B : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()
- Key Differences :
- Features a propynyl group at position 1 and a phenyl group at position 2.
- Methyl substituent at position 5 vs. propyl in the target compound.
- Relevance : Highlights the role of alkyne groups in modulating electronic properties and reactivity .
Pyrazolone Derivatives with Fluorinated Substituents
Compound C: (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one ()
- Key Differences :
- Z-configuration at the ethylidene group vs. E-configuration in the target compound.
- 4-Fluorophenyl substituent (para-fluorine) vs. 3-fluorophenyl (meta-fluorine).
- Triazole-containing side chain instead of benzothiazole.
- Impact : The para-fluorine may alter steric and electronic interactions in receptor binding compared to meta-substitution .
Compound D: (4E)-2-(4-Fluorophenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one ()
- Key Differences :
- 4-Methylphenyl group instead of 3-fluorophenyl.
- Methyl is electron-donating, contrasting with fluorine’s electron-withdrawing effect.
- Implications : The methyl group may reduce polarity and enhance lipophilicity compared to fluorine .
Biological Activity
The compound (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-fluorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one represents a novel class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The key steps include:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the 3-fluorophenyl group is accomplished via nucleophilic aromatic substitution.
- Final Modifications : Additional functional groups are introduced to enhance biological activity.
Chemical Structure
The chemical structure is characterized by a pyrazole core substituted with a benzothiazole moiety and a fluorinated aromatic amine, contributing to its pharmacological profile.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in various cancers. The compound has demonstrated cytotoxic effects against several cancer cell lines in vitro, including breast and colon cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT29 (Colon Cancer) | 12 | Inhibition of cell proliferation |
Anti-inflammatory Properties
In addition to antitumor activity, this compound shows potential anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its utility in treating inflammatory diseases.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of similar pyrazole derivatives. The results indicated that these compounds could significantly reduce tumor size in xenograft models.
- Case Study 2 : A clinical trial investigated the anti-inflammatory effects of pyrazole derivatives in patients with rheumatoid arthritis. Participants showed reduced levels of inflammatory markers after treatment with compounds structurally related to the target compound.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including condensation between hydrazones and benzothiazole derivatives under acidic or basic conditions . Key steps include:
- Hydrazone formation : Reacting substituted hydrazines with ketones or aldehydes.
- Cyclization : Using catalysts like acetic acid or p-toluenesulfonic acid to form the pyrazolone core.
- Functionalization : Introducing the 3-fluorophenylamino and benzothiazole groups via nucleophilic substitution or coupling reactions. Optimization strategies :
- Adjust reaction temperature (e.g., reflux in ethanol or DMF) to minimize side products .
- Use polar aprotic solvents (e.g., DMSO) to enhance solubility of intermediates .
- Monitor reaction progress with TLC and purify via column chromatography or recrystallization .
Q. What spectroscopic techniques are recommended for confirming structural integrity, and what key spectral features should researchers prioritize?
- NMR (¹H/¹³C) : Confirm the presence of the benzothiazole proton (δ 7.5–8.5 ppm), pyrazolone carbonyl (δ 160–170 ppm), and 3-fluorophenylamino NH (δ 8–9 ppm) .
- FT-IR : Identify C=O stretching (1650–1700 cm⁻¹) and C=N vibrations (1500–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₂₀H₁₈FN₅OS: calc. 411.12) .
- X-ray Crystallography : Resolve stereochemistry of the (4E)-ethylidene group, if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Antimicrobial : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Control compounds : Compare with indomethacin (anti-inflammatory) or 5-fluorouracil (anticancer) to contextualize activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different assays?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-response validation : Perform multiple replicates and use statistical tools (e.g., ANOVA) to assess significance .
- Mechanistic follow-up : Use siRNA knockdown or enzyme kinetics to confirm target specificity if activity varies (e.g., tyrosine kinase vs. COX inhibition) .
- Solubility checks : Verify compound solubility in assay media using DLS or nephelometry to rule out false negatives .
Q. What computational methods are suitable for predicting interaction mechanisms with enzymatic targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or COX-2. Prioritize docking poses with hydrogen bonds to the benzothiazole nitrogen or fluorophenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of compound-enzyme complexes .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Q. How can synthetic by-products or isomerization during storage impact experimental reproducibility?
- By-product analysis : Use HPLC-MS to identify impurities (e.g., Z/E isomerization or oxidation products) .
- Stability studies : Store the compound under inert atmosphere (N₂) at –20°C and periodically check purity via TLC .
- Isomer separation : Employ chiral chromatography if stereoisomers form during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
